UB 165 fumarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

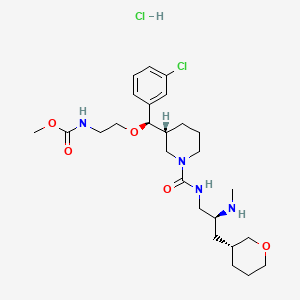

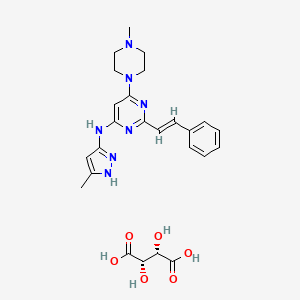

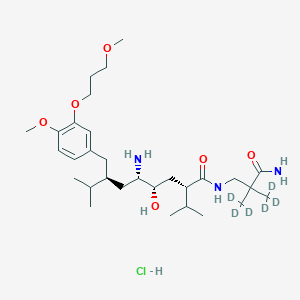

UB 165 fumarate is a subtype-selective nicotinic agonist . It interacts with specific nicotinic acetylcholine receptors (nAChRs) in the nervous system. The compound’s chemical name is 2-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-2-ene fumarate . It has been studied for its effects on neurotransmitter release and receptor modulation .

Synthesis Analysis

The synthesis of UB 165 involves a series of chemical reactions. While I don’t have specific synthetic details, it was synthesized as a novel nicotinic ligand. Researchers have explored its structure-activity relationships to optimize its pharmacological properties .

Molecular Structure Analysis

- The compound consists of a bicyclic core with a pyridine ring and a chlorinated substituent. The fumarate moiety is also part of its structure .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Nicotinic Acetylcholine Receptor Agonist : UB 165 fumarate is a potent ligand for neuronal nicotinic acetylcholine receptors (nAChRs) and shows functional selectivity between nAChR subtypes. This selectivity and high affinity make it a valuable tool for studying the pharmacology of nAChRs (Sharples et al., 2002).

Synthesis and Pharmacological Characterization : A study focused on the synthesis and characterization of novel analogues of UB-165, aiming to understand its interaction with different nAChR subtypes. This research is crucial for developing subtype-specific pharmacophores (Wright et al., 1997).

Use in Biofilm Studies : Fumarate, a component of UB 165 fumarate, has been used in studies of biofilms, particularly in understanding the metabolism and growth of microbial communities. These studies provide insights into the environmental and biomedical implications of biofilms (Atci et al., 2017).

Biomedical Imaging Applications : Hyperpolarized fumarate, as a part of UB 165 fumarate, has been investigated for its potential in real-time metabolic imaging using carbon-13 magnetic resonance imaging. This application is significant for preclinical studies and could serve as a biomarker in various medical conditions (Eills et al., 2019).

Potential in Microbial Production : Research on the spatial modulation and cofactor engineering of key enzymes for fumarate production in Candida glabrata suggests potential applications in industrial biotechnology, highlighting the versatility of fumarate in different contexts (Chen et al., 2019).

Emerging Therapeutic Applications : Fumarates, including compounds like UB 165 fumarate, have shown potential in various therapeutic applications due to their antioxidative, immunomodulatory, and neuroprotective properties. This research is expanding into areas such as neurological and cardiovascular diseases (Hoogendoorn et al., 2021).

Mecanismo De Acción

Propiedades

IUPAC Name |

but-2-enedioic acid;2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2.C4H4O4/c14-13-7-4-9(8-15-13)11-3-1-2-10-5-6-12(11)16-10;5-3(6)1-2-4(7)8/h3-4,7-8,10,12,16H,1-2,5-6H2;1-2H,(H,5,6)(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFRKSLRKAKJIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

UB 165 fumarate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B1139444.png)

![2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide](/img/structure/B1139445.png)